Lipophilicity Differentiation: 1-(4-Methylphenyl) vs. 1-Phenylpyrimidine-2,4-dione
The introduction of a para-methyl group on the N1-phenyl ring of 1-phenylpyrimidine-2,4-dione results in a measurable increase in lipophilicity. The target compound, 1-(4-methylphenyl)pyrimidine-2,4-dione, has a computed XLogP3 value of 1.1 [1]. This is directly compared to the parent compound, 1-phenylpyrimidine-2,4-dione, which has a computed XLogP3 value of 0.8 [2]. This demonstrates a quantifiable difference that can influence a compound's partitioning behavior in both synthetic and biological environments.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 1-Phenylpyrimidine-2,4-dione (XLogP3 = 0.8) |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed property using XLogP3 3.0 algorithm as reported in PubChem [REFS-1, REFS-2]. |
Why This Matters
The quantifiable difference in lipophilicity directly impacts a molecule's ADME properties, making one scaffold more suitable than another for specific target profiles or synthetic sequences.
- [1] PubChem. (2026). Compound Summary for CID 11571979, 1-(4-Methylphenyl)pyrimidine-2,4-dione. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 152419, 1-Phenyluracil. National Center for Biotechnology Information. View Source
